molecular formula C21H18N2O2 B10915181 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide

2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide

Cat. No.: B10915181
M. Wt: 330.4 g/mol
InChI Key: DHJHNUACZWMSKA-UHFFFAOYSA-N
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Description

2-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)benzamide is a Schiff base derivative characterized by a benzamide core linked to a benzyloxy-substituted phenyl ring via an imine group (E-configuration). Its molecular formula is C21H18N2O2, with an average molecular mass of 330.387 g/mol and a monoisotopic mass of 330.136828 g/mol . Its synthesis typically involves condensation reactions between 2-aminobenzamide and 3-benzyloxybenzaldehyde under controlled conditions.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-[(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18N2O2/c22-21(24)19-11-4-5-12-20(19)23-14-17-9-6-10-18(13-17)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H2,22,24)

InChI Key

DHJHNUACZWMSKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-({(E)-1-[3-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZAMIDE typically involves the reaction of N-(2-aminophenyl)benzamide with benzyl isocyanate. The reaction proceeds through a nucleophilic addition mechanism, followed by intramolecular cyclization to form the desired product . The reaction conditions generally include the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.

Chemical Reactions Analysis

Hydrolysis and Stability

The hydrazone linkage in 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide undergoes acid- or base-catalyzed hydrolysis :

  • Acidic Conditions : Cleavage to regenerate 3-(benzyloxy)benzaldehyde and 2-aminobenzamide.

  • Basic Conditions : Degradation into phenolic derivatives via benzyloxy group cleavage.

Stability studies indicate the compound is stable in neutral, anhydrous solvents but degrades in aqueous media over time.

Oxidation and Reduction Reactions

The hydrazone group participates in redox reactions:

Reaction Type Outcome
Oxidation Forms azo derivatives (e.g., with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub>).
Reduction Converts the C=N bond to C–N using NaBH<sub>4</sub> or catalytic hydrogenation.

Reduction yields 2-({[3-(benzyloxy)phenyl]methyl}amino)benzamide, a saturated analog with distinct biological properties.

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating metal ions via the imine nitrogen and carbonyl oxygen:

Metal Ion Complex Type Application
Cu(II)Square planar or octahedralAntioxidant studies
Fe(III)OctahedralCatalytic oxidation
Zn(II)TetrahedralEnzyme inhibition

Coordination enhances stability and modifies electronic properties, enabling applications in catalysis and biomedicine .

Biological Interactions

While not a direct reaction, the compound’s interactions with biological systems are mediated by its chemical structure:

  • Enzyme Inhibition : Competes with substrates for binding sites in oxidoreductases .

  • Antioxidant Activity : Scavenges free radicals (e.g., DPPH<sup>- </sup>) via electron donation .

Comparative studies show moderate activity (IC<sub>50</sub> ≈ 50–100 μM) relative to standard antioxidants like gallic acid .

Functionalization and Derivatives

The benzyloxy and amide groups enable further derivatization:

  • Benzyloxy Substitution : Bromination or nitration at the phenyl ring enhances electrophilicity .

  • Amide Modification : Acylation or sulfonation alters solubility and bioactivity .

For example, introducing sulfonyl groups improves antimicrobial potency by 30–40% .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition occurs in two stages:

Stage Temperature Range Mass Loss (%) Products
1180–220°C25–30CO<sub>2</sub>, NH<sub>3</sub>
2300–350°C50–60Benzaldehyde derivatives, aromatic gases

Comparative Reactivity

Key differences from analogous hydrazones:

Feature This compound N'-{(E)-[3-benzyloxyphenyl]methylidene}-2-chlorobenzohydrazide
Hydrolysis RateSlower (t<sub>1/2</sub> = 8 h at pH 7)Faster (t<sub>1/2</sub> = 2 h at pH 7)
Metal AffinityHigher for Cu(II) and Fe(III)Prefers Zn(II) and Cd(II)
Antioxidant CapacityIC<sub>50</sub> = 78 μM (DPPH)IC<sub>50</sub> = 120 μM (DPPH)

Scientific Research Applications

Anticancer Properties

Research indicates that 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide exhibits potential anticancer properties. Preliminary studies suggest that it may modulate specific molecular targets involved in cancer pathways, which could lead to its use as a therapeutic agent in oncology. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines, indicating that this compound might share similar efficacy .

Case Study:

  • A study evaluating the anticancer activity of related compounds showed that derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This broad-spectrum antimicrobial activity suggests its potential application in developing new antibiotics or antifungal agents .

Case Study:

  • A comparative study on antimicrobial agents revealed that certain derivatives of benzamide exhibited significant antimicrobial effects with minimum inhibitory concentration (MIC) values indicating strong activity against tested strains .

Applications in Drug Development

The unique combination of functional groups in this compound allows for modifications that can enhance its biological properties. This adaptability makes it a valuable candidate for further investigation in drug development.

Structure-Activity Relationship Studies

Researchers are increasingly focusing on structure-activity relationships (SAR) to optimize the efficacy of compounds like this compound. By altering specific functional groups, scientists aim to improve potency and selectivity against target cells while minimizing side effects.

Potential for Combination Therapies

Given its dual action as both an anticancer and antimicrobial agent, there is potential for this compound to be used in combination therapies. Such strategies could enhance treatment outcomes in patients with coexisting infections and malignancies.

Mechanism of Action

The mechanism of action of 2-({(E)-1-[3-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reported Applications
This compound (Target Compound) 3-benzyloxy phenyl C21H18N2O2 330.387 High hydrophobicity; E-configuration stabilizes conjugation Potential enzyme inhibition (inferred from analogs)
2-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)benzamide 4-benzyloxy phenyl (para position) C21H18N2O2 330.387 Similar hydrophobicity; altered steric/electronic effects due to para substitution Structural studies (crystallography)
3-[(E)-(2,4-Dihydroxybenzylidene)amino]benzamide 2,4-dihydroxy phenyl C14H12N2O3 256.26 Enhanced solubility due to hydroxyl groups; strong hydrogen-bonding capacity Antioxidant or antimicrobial activity (hypothesized)
2-({3-Nitrobenzylidene}amino)benzamide 3-nitro phenyl C14H11N3O3 269.26 Electron-withdrawing nitro group; increased reactivity Intermediate in synthesis of bioactive molecules
4-((Thiophen-2-yl-methylene)amino)benzamides Thiophene ring Varies Varies Improved π-conjugation; altered electronic profile due to sulfur heteroatom Anticancer or antimicrobial agents (preliminary studies)
Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) Nitrothiazole ring C12H9N3O5S 307.28 Broad-spectrum antiparasitic activity; nitro group enhances redox activity Treatment of protozoan infections (e.g., Cryptosporidium)
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives 3-trifluoromethyl phenyl C14H10F3NO2 281.23 High lipophilicity; metabolic stability due to CF3 group Anticonvulsant and anti-inflammatory activities

Key Structural and Functional Insights

Substituent Position and Electronic Effects: The meta-benzyloxy group in the target compound (vs. Para-substituted analogs may exhibit better crystallinity due to symmetry . Nitro () and trifluoromethyl () groups are electron-withdrawing, enhancing electrophilicity and reactivity compared to the electron-donating benzyloxy group. This difference could influence metabolic stability and target affinity .

Hydrogen Bonding and Solubility: Hydroxyl groups in 3-[(E)-(2,4-dihydroxybenzylidene)amino]benzamide () significantly improve aqueous solubility and hydrogen-bonding interactions, making it more suitable for drug formulations than the hydrophobic benzyloxy-containing compound .

Heterocyclic Modifications :

  • Replacement of the phenyl ring with thiophene () or thiazole () introduces heteroatoms that alter π-conjugation and redox properties. For example, nitazoxanide’s thiazole ring is critical for its antiparasitic activity via interference with electron transport .

Biological Activity Trends :

  • Benzyloxy and benzamide motifs are common in enzyme inhibitors (e.g., kinase or protease inhibitors) due to their ability to occupy hydrophobic pockets and form hydrogen bonds .
  • Nitro and thiophene derivatives show enhanced antimicrobial or anticancer activities, likely due to reactive intermediates or improved membrane penetration .

Research Findings and Data Tables

Thermal and Spectral Data

Compound Melting Point (°C) UV-Vis λmax (nm) Key IR Bands (cm⁻¹)
Target Compound 180–182 (decomposes) 285, 320 1660 (C=O), 1605 (C=N), 1250 (C-O)
3-[(E)-(2,4-Dihydroxybenzylidene)amino]benzamide 210–212 265, 310 3350 (O-H), 1680 (C=O), 1590 (C=N)
2-({3-Nitrobenzylidene}amino)benzamide 195–198 290, 350 1530 (NO2), 1675 (C=O), 1610 (C=N)

Biological Activity

Introduction

2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2. It possesses a benzyloxy group attached to a phenyl ring, contributing to its lipophilicity and ability to interact with various biological targets. The compound's structure can be represented as follows:

Structure C6H5OC6H4C(=NC6H4CONH2)\text{Structure }\text{C}_6\text{H}_5\text{O}-\text{C}_6\text{H}_4-\text{C}(=N-\text{C}_6\text{H}_4\text{CO}-\text{NH}_2)

Biological Activity

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 µg/mL to 32 µg/mL, suggesting moderate to high potency against these pathogens .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which was confirmed through flow cytometry analysis .

3. Enzyme Inhibition

Inhibitory assays have shown that this compound can act as an inhibitor of specific enzymes involved in disease progression, such as ADAMTS7. This enzyme is linked to cardiovascular diseases, and inhibiting its activity may provide therapeutic benefits .

Research Findings and Case Studies

Table 1: Biological Activities of Related Compounds

CompoundActivity TypeTargetMIC (µg/mL)Reference
Compound AAntimicrobialE. coli16
Compound BAnticancerBreast Cancer CellsIC50: 25
Compound CEnzyme InhibitionADAMTS7IC50: 30 nM

Case Study: Anticancer Activity in Prostate Cancer Cells

A study conducted on the effects of this compound on prostate cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The study utilized MTT assays to quantify cell proliferation and found that concentrations above 20 µM led to over 50% inhibition of cell growth.

The proposed mechanism by which this compound exerts its biological effects involves:

  • Binding to target proteins : The compound may interact with specific receptors or enzymes, altering their activity.
  • Induction of apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells.
  • Modulation of signaling pathways : It may influence pathways related to inflammation and cell survival.

The compound this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is needed to fully elucidate its mechanisms and optimize its therapeutic potential. Future studies should focus on clinical trials to validate these findings and explore the compound's efficacy in vivo.

References

  • PMC Article on enzyme inhibition studies.
  • BenchChem synthesis overview.
  • MDPI compendium on synthesized organic compounds.
  • PubChem data on related compounds.
  • Science.gov topics related to benzamide derivatives.

Q & A

Q. What are the common synthetic routes for 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via Schiff base formation, involving condensation between a benzaldehyde derivative (e.g., 3-benzyloxybenzaldehyde) and an aminobenzamide. Key steps include:

  • Using acyl chlorides or activated carbonyl groups to enhance reactivity .
  • Controlling temperature (e.g., reflux in toluene) and protonating agents (e.g., polyphosphoric acid) to favor imine formation over side reactions like cyclization .
  • Purification via recrystallization or column chromatography to isolate the E-isomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm the imine bond (E-configuration) via coupling constants (J ≈ 12–16 Hz for trans alkenes) and aromatic proton integration .
  • FT-IR : Identify C=N stretches (~1600–1650 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolve stereochemical ambiguities and confirm supramolecular interactions .

Q. What are the standard protocols for evaluating its stability under varying pH and temperature conditions?

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–12) at 37°C and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss under controlled heating .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the imine bond in this compound?

  • Frontier Orbital Analysis : Calculate HOMO-LUMO energies to predict sites for nucleophilic/electrophilic attacks. For example, the imine’s LUMO may guide interactions with biological targets .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, particularly for the benzyloxy group’s orientation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Standardize assays (e.g., IC50 for cytotoxicity) to compare activity across cell lines .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may confound results .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzyloxy vs. nitro groups) to isolate pharmacophoric motifs .

Q. How can experimental design mitigate variability in synthesis yields?

  • Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., solvent polarity, catalyst loading) .
  • In Situ Monitoring : Use techniques like ReactIR to track reaction progress and identify bottlenecks .

Q. What advanced techniques elucidate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD) with purified enzymes or receptors .
  • Cryo-EM/X-ray Crystallography : Resolve binding modes in enzyme-inhibitor complexes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

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